Cas no 866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine)

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 2-Pyrazinemethanamine,3,5,6-trimethyl-
- Pyrazinemethanamine, 3,5,6-trimethyl- (9CI)
- 1-(3,5,6-trimethylpyrazin-2-yl)methanamine
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1-(3,5,6-trimethylpyrazin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5G |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 5g |
¥ 16,394.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100MG |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 100MG |
¥ 1,366.00 | 2023-04-13 | |
1PlusChem | 1P01AD33-10g |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94% | 10g |
$5376.00 | 2024-04-21 | |
Enamine | EN300-139920-100mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 100mg |
$347.0 | 2023-09-30 | |
Enamine | EN300-139920-1000mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 1000mg |
$999.0 | 2023-09-30 | |
Enamine | EN300-139920-500mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 500mg |
$780.0 | 2023-09-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5g |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 5g |
¥17885.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554522-5g |
(3,5,6-Trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 98% | 5g |
¥37389.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-500mg |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 500mg |
¥3974.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100mg |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 100mg |
¥1490.0 | 2024-04-16 |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1-(3,5,6-trimethylpyrazin-2-yl)methanamineに関する追加情報
Introduction to 1-(3,5,6-trimethylpyrazin-2-yl)methanamine (CAS No. 866751-49-7)
1-(3,5,6-trimethylpyrazin-2-yl)methanamine, identified by its Chemical Abstracts Service (CAS) number 866751-49-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrazine core substituted with three methyl groups at the 3, 5, and 6 positions, which contributes to its distinct electronic and steric characteristics. The presence of an amine functional group at the 2-position further enhances its reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
The 1-(3,5,6-trimethylpyrazin-2-yl)methanamine structure is not only of academic interest but also holds practical implications in drug discovery. Pyrazine derivatives are well-documented for their role in various biological pathways, including enzyme inhibition and receptor binding. The specific arrangement of methyl groups in this compound may influence its interactions with biological targets, making it a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. Molecular modeling studies suggest that 1-(3,5,6-trimethylpyrazin-2-yl)methanamine may exhibit favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. These insights are derived from simulations that account for the compound's three-dimensional structure and its potential conformations in solution.
In the context of medicinal chemistry, the synthesis of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine has been optimized using various methodologies to ensure high yield and purity. One such approach involves the condensation of appropriately substituted pyrazines with ammonia derivatives under controlled conditions. This method leverages the reactivity of the pyrazine ring to introduce the desired substituents while maintaining regioselectivity. The use of catalytic systems has further refined these processes, reducing reaction times and minimizing byproduct formation.
The biological activity of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine has been preliminarily investigated in several in vitro assays. Preliminary data indicate that this compound may possess inhibitory properties against certain enzymes implicated in inflammatory responses. These findings are particularly intriguing given the increasing interest in targeting inflammation-related pathways for therapeutic intervention. Further studies are warranted to elucidate the precise mechanisms by which this compound exerts its effects.
One notable aspect of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine is its potential role as a building block for more complex scaffolds. Medicinal chemists often employ such intermediates to construct libraries of compounds for high-throughput screening (HTS). The structural diversity offered by this compound allows for the exploration of multiple pharmacophores within a single framework. This approach has been instrumental in identifying lead compounds with enhanced binding affinity and selectivity.
The synthesis and characterization of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine also highlight the importance of analytical techniques in confirming molecular structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into the compound's conformational state and chemical environment. These data are essential for validating synthetic routes and ensuring consistency across different batches.
Recent research has also explored the potential applications of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine in material science. Pyrazine derivatives have been shown to exhibit interesting electronic properties when incorporated into organic semiconductors or metal-organic frameworks (MOFs). The methyl substituents may influence charge transport properties or adsorption capabilities, making this compound a candidate for novel functional materials.
The future direction of research on 1-(3,5,6-trimethylpyrazin-2-yl)methanamine is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools alongside experimental validation, researchers aim to develop analogs with improved pharmacological profiles. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.
In summary,1-(3,5,6-trimethylpyrazin-2-yl)methanamine (CAS No. 866751-49-7) represents a promising compound with diverse applications spanning pharmaceuticals and materials science. Its unique structural features and biological potential make it a valuable asset in ongoing research efforts aimed at developing novel treatments and advanced materials.
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